Cas no 41958-49-0 (1(2H)-Isocarbostyril, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)-)

41958-49-0 structure
商品名:1(2H)-Isocarbostyril, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)-
CAS番号:41958-49-0
MF:C21H25NO
メガワット:307.429305791855
CID:2708674
1(2H)-Isocarbostyril, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)- 化学的及び物理的性質
名前と識別子
-
- (3S,4R)-6-tert-butyl-2,3-dimethyl-4-phenyl-3,4-dihydroisoquinolin-1-one
- 1(2H)-Isocarbostyril, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)-
- 1(2H)-Isoquinolone, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)-
- trans-6-tert-Butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-1(2H)-isocarbostyril
- 1(2H)-ISOCARBOSTYRIL, 3,4-DIHYDRO-6-tert-BUTYL-2,3-DIMETHYL-4-PHENYL-, (E)-
- 6-tert-Butyl-2,3-dimethyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one
-
- インチ: 1S/C21H25NO/c1-14-19(15-9-7-6-8-10-15)18-13-16(21(2,3)4)11-12-17(18)20(23)22(14)5/h6-14,19H,1-5H3/t14-,19+/m0/s1
- InChIKey: AJEOKJMTTSWPJO-IFXJQAMLSA-N
- ほほえんだ: O=C1C2C=CC(=CC=2[C@@H](C2C=CC=CC=2)[C@H](C)N1C)C(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 432
- トポロジー分子極性表面積: 20.3
- 疎水性パラメータ計算基準値(XlogP): 5
1(2H)-Isocarbostyril, 6-tert-butyl-3,4-dihydro-2,3-dimethyl-4-phenyl-, (E)- 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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5. Book reviews
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